6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
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Overview
Description
The compound 6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is an organic molecule characterized by a complex structure featuring a cyclohexene ring and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid typically involves multi-step organic reactions. Key steps often include:
Formation of the thienyl group: : Starting with commercially available precursors, a thienyl moiety is synthesized through condensation reactions.
Introduction of the isopropoxycarbonyl group: : This step usually involves esterification reactions, where isopropyl alcohol reacts with carboxylic acids in the presence of catalysts.
Coupling of the thienyl and cyclohexene groups: : A coupling reaction, often facilitated by catalysts such as palladium, links the thienyl group to the cyclohexene ring.
Final functionalization: : The compound undergoes further modifications to introduce the amino and carbonyl functionalities, often through amide bond formation.
Industrial Production Methods
Industrial production of this compound necessitates optimization of the synthetic routes to enhance yield and purity. Key considerations include the selection of scalable reaction conditions, the use of cost-effective reagents, and the implementation of efficient purification techniques, such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the thienyl and cyclohexene rings, forming various oxygenated derivatives.
Reduction: : Reduction reactions can target the carbonyl and cyclohexene groups, leading to reduced forms of the compound.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, especially on the aromatic thienyl ring.
Hydrolysis: : The ester and amide bonds within the compound can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of these functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Hydrolysis: : Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) for ester and amide hydrolysis.
Major Products Formed
Oxidation: : Oxidized derivatives with additional oxygen functionalities.
Reduction: : Reduced forms with hydrogenated functional groups.
Substitution: : Substituted aromatic rings with various functional groups.
Hydrolysis: : Carboxylic acids and amines from ester and amide bond cleavage.
Scientific Research Applications
This compound's unique structure and reactivity make it valuable in several scientific research areas:
Chemistry: : Used as an intermediate in organic synthesis and as a probe for studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups' versatility.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The cyclohexene and thienyl moieties may facilitate binding to specific active sites, while the functional groups (isopropoxycarbonyl, amino, and carbonyl) participate in key chemical interactions. These interactions can inhibit enzyme activity, alter receptor function, or modulate gene expression pathways, contributing to the compound's biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(2-thienyl)-3-cyclohexene-1-carboxylic acid: : Lacks the isopropoxycarbonyl and amino functionalities, potentially reducing its reactivity and biological activity.
4-(4-methylphenyl)-3-thienyl)-3-cyclohexene-1-carboxylic acid: : Lacks the isopropoxycarbonyl group, impacting its solubility and chemical properties.
Uniqueness
6-({[3-(isopropoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid stands out due to its combination of aromatic, aliphatic, and functional groups, enhancing its versatility in chemical reactions and potential applications. The presence of the isopropoxycarbonyl group particularly enhances its solubility and pharmacokinetic properties, making it a valuable compound for drug development and industrial applications.
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Properties
IUPAC Name |
6-[[4-(4-methylphenyl)-3-propan-2-yloxycarbonylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c1-13(2)29-23(28)19-18(15-10-8-14(3)9-11-15)12-30-21(19)24-20(25)16-6-4-5-7-17(16)22(26)27/h4-5,8-13,16-17H,6-7H2,1-3H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUZGIJTDOLLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3CC=CCC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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